molecular formula C23H17FN2O5S B3168779 ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate CAS No. 932976-20-0

ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate

Cat. No. B3168779
CAS RN: 932976-20-0
M. Wt: 452.5 g/mol
InChI Key: HCDFAUQWEMGVGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate, commonly referred to as EFB, is a synthetic organic compound used in the field of medicinal chemistry. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family, which has been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of EFB or similar compounds often involves the use of functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. These functional groups, like a halo, the group at 7 and 8 positions of the ring, gave active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .


Molecular Structure Analysis

The molecular formula of EFB is C23H17FN2O5S, with an average mass of 452.455 Da and a mono-isotopic mass of 452.084229 Da . It belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring family .

Scientific Research Applications

Future Directions

The future directions for research on EFB or similar compounds could involve further exploration of their pharmacological activities, as well as the development of new synthetic methods and structural modifications to enhance their therapeutic potential . The advent of computerized molecular graphics may also boost the study of structural-activity relationships .

properties

IUPAC Name

ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O5S/c1-2-31-23(28)16-8-11-18(12-9-16)26-19-14-17(24)10-13-20(19)32(29,30)22(25-26)21(27)15-6-4-3-5-7-15/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDFAUQWEMGVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=CC(=C3)F)S(=O)(=O)C(=N2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate
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ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate
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ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate
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ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate
Reactant of Route 5
ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate
Reactant of Route 6
ethyl 4-(3-benzoyl-7-fluoro-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoate

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